molecular formula C8H3BrF4N2O3 B12828564 N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B12828564
M. Wt: 331.02 g/mol
InChI Key: VZELOODIDWMMKC-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with a trifluoroacetamide moiety. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4-bromo-2-fluoroaniline to introduce the nitro group, followed by acylation with trifluoroacetic anhydride to form the trifluoroacetamide moiety. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are effective.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while reduction reactions typically produce amino-substituted compounds.

Scientific Research Applications

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine, fluorine, and nitro groups can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-6-nitroanisole
  • 4-Bromo-2-fluoro-6-nitrophenol
  • 4-Bromo-2-fluoro-6-nitrobenzoic acid

Uniqueness

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C8H3BrF4N2O3

Molecular Weight

331.02 g/mol

IUPAC Name

N-(4-bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H3BrF4N2O3/c9-3-1-4(10)6(5(2-3)15(17)18)14-7(16)8(11,12)13/h1-2H,(H,14,16)

InChI Key

VZELOODIDWMMKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)F)Br

Origin of Product

United States

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